molecular formula C14H18O2 B1582551 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one CAS No. 62924-31-6

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Cat. No. B1582551
CAS RN: 62924-31-6
M. Wt: 218.29 g/mol
InChI Key: NMRRLIHKRCVLLQ-VOTSOKGWSA-N
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Description

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one , also known by its IUPAC name (3E)-4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one , is a chemical compound with the molecular formula C14H18O2 . It falls under the category of aromatic ketones . The compound exhibits a yellowish solid form and is characterized by its aromatic and aliphatic features.



Synthesis Analysis

The synthesis of this compound involves several methods, including Claisen-Schmidt condensation or aldol condensation . These reactions typically use an aromatic aldehyde (such as 4-methoxybenzaldehyde) and an acetone derivative (such as acetone itself) as starting materials. The reaction proceeds under basic conditions, resulting in the formation of the enone structure.



Molecular Structure Analysis

The molecular structure of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one consists of a central butenone moiety (a conjugated enone) with a 4-methoxy-2,3,6-trimethylphenyl group attached. The methoxy group provides electron density to the aromatic ring, affecting its reactivity. The conjugated system in the enone contributes to its color and stability.



Chemical Reactions Analysis


  • Michael Addition : The enone functionality allows for Michael additions with nucleophiles, leading to the formation of new carbon-carbon bonds.

  • Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.

  • Oxidation : Oxidation of the alcohol group can regenerate the ketone.

  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a temperature around 2-8°C when sealed and stored in a dry environment.

  • Purity : Commercially available samples are usually 97% pure .

  • Solubility : It is soluble in organic solvents like acetone , ethyl acetate , and methanol .


Scientific Research Applications

Synthesis of Key Synthon for Etretinate

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a valuable synthon in the synthesis of etretinate, a potent antipsoriatic drug. The synthetic route involves acylation, ozonolysis, and strategic manipulation of keto and aldehyde functions (Ashok & Rao, 1993).

Electrochemical Hydrogenation

This compound has been studied in the context of electrochemical hydrogenation at a nickel cathode. The hydrogenation process, critical in organic synthesis, can lead to the formation of 4-(4-methoxyphenyl)butan-2-one, showcasing its reactivity and potential application in chemical synthesis (Bryan & Grimshaw, 1997).

Synthesis of Cyclopent-2-en-1-ones

The compound is also involved in the synthesis of 4-methoxy-cyclopent-2-en-1-ones, which are important in pharmaceutical chemistry. This synthesis demonstrates its utility as an intermediate in the preparation of more complex cyclic structures (Scettri, 1985).

Photoisomerization Studies

In photochemical studies, the compound has been used to examine the production of cis isomers through photoisomerization. Such studies are valuable in understanding the behavior of complex organic molecules under light exposure, which has implications in fields like material science and photopharmacology (Englert, Weber, & Klaus, 1978).

Multifunctional Catalysis

It has been used in the study of multifunctional supported AuPd nanoalloy catalysts. The catalysts were effective in utilizing hydrogen from dehydrogenation reactions for hydrogenation processes, showing potential in catalytic chemistry (Morad et al., 2017).

Synthesis of Heterocycles

This compound serves as a synthon for the synthesis of various heterocycles, highlighting its importance in the creation of diverse organic structures, which are crucial in drug discovery and development (Mahata et al., 2003).

Antibacterial Activity Studies

Compounds structurally related to 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one have shown antibacterial activity, indicating its potential use or derivatives thereof in antimicrobial applications (Khan & Shoeb, 1984).

Safety And Hazards


  • Hazard Statements : The compound poses minimal hazards. It is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

  • Safety Precautions : Handle with care, avoid ingestion, and use appropriate protective equipment.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Modifications : Explore derivatization for enhanced properties.

  • Environmental Impact : Assess its impact on ecosystems.


properties

IUPAC Name

(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRLIHKRCVLLQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197726
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

CAS RN

62924-31-6
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-31-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.946
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GI Samokhvalov, NI Zakharova, NN Sokolova… - Pharmaceutical …, 1994 - Springer
The initial 4-(4-methoxy-2, 3, 6-trimethylphenyl)-but-3-en-2-one (V) was obtained from 2, 3, 5-trimethylphenol (II) by the known method of [6]. Hydrogenation of the ketone (V) was …
Number of citations: 7 link.springer.com
AR Valla, DL Cartier, BG Valla… - Helvetica Chimica …, 2003 - Wiley Online Library
The main pigments of Brevibacterium linens are the aromatic carotenoids 3,3′‐dihydroxyisorenieratene (φ,φ‐carotene‐3,3′‐diol), the corresponding monohydroxy compound, and …
Number of citations: 18 onlinelibrary.wiley.com
MJ Aurell, L Ceita, R Mestres, M Parra, A Tortajada - Tetrahedron, 1995 - Elsevier
The regioselectivity of the addition of the lithium trienediolates generated from hexa-2,4dienoic acids 1 and 2 or the dihydropyran-2ones 4 and 5 to unsaturated ketones 6 is studied. …
Number of citations: 18 www.sciencedirect.com
Z Andriamialisoa, A Valla, D Cartier… - Helvetica chimica …, 2002 - Wiley Online Library
A new synthesis of acitretin via a C 15 +C 5 route is reported. The C 15 unit is the key step, involving a procedure that provides the required (all‐E)‐C 15 ‐aldehyde with high …
Number of citations: 17 onlinelibrary.wiley.com
AR Valla - HELVETICA CHIMICA ACTA, 2003
Number of citations: 0

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